Thiourea, 9H-fluoren-2-yl-
Description
Contextualization within Thiourea (B124793) Chemistry
Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound analogous to urea (B33335), where the oxygen atom is replaced by a sulfur atom. rug.nlorgsyn.org This substitution imparts significantly different properties, making thiourea and its derivatives a cornerstone in various chemical and biological fields. rug.nlorgsyn.org Thioureas are known to exist in tautomeric forms, the thione and thiol forms, with the thione form generally being more stable in solution. mdpi.com
The thiourea moiety is a versatile building block in organic synthesis, serving as a precursor for the synthesis of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines. orgsyn.org A common method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For instance, the synthesis of N-aryl-N'-acylthiourea derivatives can be achieved by reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which is then treated with an aromatic amine. tandfonline.com Another approach involves the condensation of amines with carbon disulfide. organic-chemistry.org
Thiourea derivatives have been the subject of extensive research due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov The presence of nitrogen and sulfur atoms allows them to act as effective ligands for metal complexation, further expanding their utility. mdpi.com
Significance of the 9H-Fluorene Moiety in Organic Systems
The 9H-fluorene moiety is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. This planar, electron-rich system is a key structural component in many functional materials and biologically active compounds. researchgate.net The protons at the 9-position of the fluorene (B118485) ring are relatively acidic, allowing for functionalization at this position, which can be used to modulate the molecule's properties. researchgate.net
Fluorene derivatives are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells, due to their favorable electronic and photophysical properties. tandfonline.com In the realm of medicinal chemistry, the fluorene scaffold is found in a number of compounds with interesting biological activities. researchgate.net The synthesis of fluorene-containing compounds often starts from precursors like 2-aminofluorene (B1664046), which can be prepared by the reduction of 2-nitrofluorene. orgsyn.org
Historical Development and Contemporary Relevance of N-(9H-Fluoren-2-yl)thiourea Research
The synthesis of thiourea dates back to 1873, and since then, the preparation of its derivatives has been an active area of research. nih.gov The synthesis of N-aryl thioureas has been explored through various methods over the years. scispace.com The specific historical development of N-(9H-Fluoren-2-yl)thiourea is not extensively documented in dedicated reviews, but its synthesis follows established principles of thiourea chemistry. A plausible synthetic route involves the reaction of 2-aminofluorene with a thiocarbonylating agent. The preparation of 2-aminofluorene itself has been a subject of study, with methods for its synthesis being reported in resources like Organic Syntheses. orgsyn.org
Contemporary research interest in N-(9H-Fluoren-2-yl)thiourea and its derivatives is driven by the potential to combine the biological and material properties of both the thiourea and fluorene moieties. Modern studies often focus on creating more complex molecules where the N-(9H-Fluoren-2-yl)thiourea core is further functionalized to enhance specific properties. For example, research into 9-benzylidene-9H-fluorene derivatives containing a thiourea group has been conducted to evaluate their potential as enzyme inhibitors. nih.gov
Overview of Key Research Areas and Interdisciplinary Connections
Research involving the N-(9H-Fluoren-2-yl)thiourea scaffold spans several disciplines, primarily in medicinal chemistry and materials science. In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. The structural motif is explored in the design of novel antimicrobial and anticancer agents. mdpi.comresearchgate.net For instance, the synthesis of thiazole (B1198619) derivatives based on 2,7-dichloro-9H-fluorene, which involves a thiourea intermediate, has been explored for developing dihydrofolate reductase (DHFR) inhibitors. researchgate.net
In the field of materials science, the incorporation of the fluorene moiety suggests potential applications in organic electronics. While research on the specific use of N-(9H-Fluoren-2-yl)thiourea in this area is not widely published, the known properties of fluorene-containing polymers and small molecules make this an area of potential future investigation. The ability of the thiourea group to interact with metal ions also opens up possibilities in sensor technology and coordination chemistry. researchgate.net
The interdisciplinary nature of this research is evident in the use of computational methods, such as molecular docking, to predict the binding of these molecules to biological targets, complementing the synthetic and biological evaluation work. researchgate.net
Table of Chemical Properties for N-(9H-Fluoren-2-yl)thiourea
| Property | Value | Source |
|---|---|---|
| CAS Number | 106788-62-9 | canada.ca |
| Molecular Formula | C₁₄H₁₂N₂S | canada.ca |
| Molecular Weight | 240.32 g/mol | canada.ca |
| MDL Number | MFCD03305706 | canada.ca |
Interactive Data Table of Related Research Findings
| Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Thiazole derivatives of 2,7-dichloro-9H-fluorene | DHFR inhibitors | Synthesized new heterocyclic compounds and evaluated their cytotoxic activity against human carcinoma cell lines. | researchgate.net |
| 9-Benzylidene-9H-fluorene substituted thioureas | Carbonic anhydrase inhibitors | Synthesized and evaluated for inhibitory effects on human carbonic anhydrase I and II. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14(17)16-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDYBYEKHWWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363112 | |
| Record name | Thiourea, 9H-fluoren-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106788-62-9 | |
| Record name | Thiourea, 9H-fluoren-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 9h Fluoren 2 Yl Thiourea
Direct Synthesis of N-(9H-Fluoren-2-yl)thiourea
The direct synthesis of N-(9H-Fluoren-2-yl)thiourea can be achieved through two primary methodologies: the coupling of 2-aminofluorene (B1664046) with an isothiocyanate source and the condensation of 2-aminofluorene with carbon disulfide in an aqueous medium.
Amine-Isothiocyanate Coupling Reactions
The reaction between an amine and an isothiocyanate is a widely employed method for the synthesis of N,N'-disubstituted thioureas. In the case of N-(9H-Fluoren-2-yl)thiourea, the synthesis involves the nucleophilic addition of the amino group of 2-aminofluorene to an appropriate isothiocyanate.
A common approach is the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt, which then reacts with the amine. For example, benzoyl isothiocyanate can be generated from benzoyl chloride and ammonium (B1175870) thiocyanate, which then reacts with an amine to form an N-acyl thiourea (B124793) derivative. nih.govmdpi.com This methodology can be adapted for the synthesis of N-(9H-Fluoren-2-yl)thiourea by reacting 2-aminofluorene with a suitable isothiocyanate.
The general reaction scheme is as follows:
Step 1: Formation of Isothiocyanate: An acid chloride is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in a solvent like anhydrous acetone (B3395972) to form an acyl isothiocyanate.
Step 2: Reaction with Amine: The in-situ generated isothiocyanate is then treated with 2-aminofluorene. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding N-acyl-N'-(9H-fluoren-2-yl)thiourea. Subsequent hydrolysis can yield the target compound.
Alternatively, direct reaction with a simple isothiocyanate, such as allyl isothiocyanate, can be performed by refluxing with the amine in a solvent like ethanol. mdpi.com
Table 1: Examples of Amine-Isothiocyanate Coupling for Thiourea Synthesis
| Amine | Isothiocyanate Source | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline Derivatives | Allyl isothiocyanate | Ethanol | Reflux, 10 h | N-allyl-N'-arylthioureas | Not specified | mdpi.com |
| Heterocyclic Amines | In-situ from acid chloride and NH4SCN | Anhydrous Acetone | Not specified | N-acyl-N'-heterocyclic thioureas | 41-76% | nih.govmdpi.com |
| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux, 24 h | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | 82% | analis.com.my |
Condensation with Carbon Disulfide in Aqueous Media
Another efficient method for the synthesis of thiourea derivatives involves the condensation of an amine with carbon disulfide. This approach is particularly useful for the synthesis of symmetrical thioureas but can be adapted for unsymmetrical derivatives as well. The reaction of 2-aminofluorene with carbon disulfide would proceed through a dithiocarbamate (B8719985) intermediate, which upon reaction with another amine or subsequent transformation, would yield the desired thiourea.
A general procedure for this type of synthesis involves stirring the primary amine with carbon disulfide in an aqueous medium. This method is noted for its simplicity and the avoidance of toxic volatile organic compounds.
Synthesis of N-(9H-Fluoren-2-yl)thiourea Derivatives
The N-(9H-Fluoren-2-yl)thiourea molecule offers multiple sites for chemical modification, including the nitrogen atoms of the thiourea moiety and various positions on the fluorene (B118485) backbone. These modifications allow for the fine-tuning of the compound's properties.
Strategies for Functionalization at the Thiourea Nitrogen Atoms
Functionalization at the nitrogen atoms of the thiourea group can be achieved through alkylation or acylation reactions. These reactions introduce new functional groups that can significantly alter the chemical and physical properties of the parent molecule.
N-Acylation: The introduction of an acyl group at one of the nitrogen atoms is a common strategy. This can be accomplished by reacting N-(9H-Fluoren-2-yl)thiourea with an acid chloride or anhydride. The synthesis of N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium thiocyanate to generate an acyl isothiocyanate in situ, which then reacts with an amine. nih.govmdpi.commdpi.com This same principle can be applied to further acylate the already formed thiourea.
S-Acylation: It is noteworthy that acylation can also occur at the sulfur atom, leading to S-acyl isothiourea derivatives. Studies have shown that the reaction of thiourea with acid chlorides in acetonitrile (B52724) can lead to selective S-acylation. ucc.ie The reaction conditions can be tuned to favor N- or S-acylation.
Derivatization of the Fluorene Backbone (e.g., via 9H-fluoren-9-ylidene intermediates)
The fluorene ring system provides several positions for derivatization, with the C9 position being particularly reactive.
Alkylation at C9: The methylene (B1212753) bridge at the C9 position of the fluorene ring is acidic and can be deprotonated by a base to form a carbanion. This nucleophilic center can then react with various electrophiles, such as alkyl halides or alcohols in the presence of a catalyst like t-BuOK, to introduce alkyl substituents at the 9-position. researchgate.net
Formation of 9H-fluoren-9-ylidene Intermediates: The C9 position can also be oxidized to a ketone (fluorenone). Fluorenone can then serve as a precursor for the synthesis of 9H-fluoren-9-ylidene derivatives. For instance, the reaction of fluorenone with thiosemicarbazide (B42300) yields 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com This intermediate can then undergo further reactions, such as the Hantzsch thiazole (B1198619) synthesis, to generate more complex heterocyclic structures attached to the fluorene core at the 9-position. mdpi.com
Substitution on the Aromatic Rings: The aromatic rings of the fluorene moiety can also be functionalized. For example, a dibutylamino group can be introduced on the fluorene ring, as seen in [6-(dibutylamino)-9H-fluoren-2-yl]thiourea. nih.gov Other modifications can include the introduction of hydroxy or acetamido groups. evitachem.com
Table 2: Examples of Fluorene Backbone Derivatization
| Starting Material | Reagent(s) | Position of Derivatization | Product Type | Reference |
|---|---|---|---|---|
| Fluorene | Alcohols, t-BuOK | C9 | 9-Monoalkylfluorene | researchgate.net |
| Fluorenone | Thiosemicarbazide | C9 | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | mdpi.com |
| 9,9-diethyl-2-ethynyl-9H-fluorene | 2-Iodophenol, PdCl2(PPh3)2, CuI | C2 | 2-(9,9-Diethyl-9H-fluoren-2-yl)-1-benzofuran | nih.gov |
Multi-component Reactions for Complex Architectures
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Fluorene and its derivatives are valuable scaffolds in MCRs due to their rigid and planar structure.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been utilized with fluorene-containing starting materials to generate diverse and complex molecular architectures. researchgate.netrug.nl For instance, 9-isocyanofluorene can be employed in various MCRs to produce novel spiro compounds and other complex derivatives. While specific examples involving N-(9H-Fluoren-2-yl)thiourea in MCRs are not prevalent, its structural motifs suggest its potential as a substrate. The amine and thiourea functionalities could participate in various MCRs to build more elaborate structures. For example, the thiourea moiety can be used to synthesize heterocyclic compounds like thiazoles. mdpi.com
Optimization of Synthetic Pathways and Reaction Conditions
The synthesis of N-substituted thiourea derivatives, including N-(9H-Fluoren-2-yl)thiourea, is typically achieved through the reaction of an amine with an isothiocyanate. The optimization of this synthetic pathway is crucial for maximizing product yield, minimizing reaction time, and ensuring high purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
Optimization studies typically involve systematically varying these parameters to find the ideal conditions. For the synthesis of N-(9H-Fluoren-2-yl)thiourea, this would involve reacting 2-aminofluorene with a suitable thiocarbonyl source. The optimization process would explore various solvents, ranging from polar aprotic solvents like acetone or tetrahydrofuran (B95107) (THF) to greener alternatives. The temperature would be varied to determine the optimal balance between reaction rate and the formation of potential byproducts.
The following interactive table outlines key parameters and their potential effects on the synthesis of N-(9H-Fluoren-2-yl)thiourea, based on established methodologies for similar compounds.
| Parameter | Variation | Potential Effect on Reaction | Rationale |
| Catalyst | None vs. Phase-Transfer Catalyst (e.g., TBAB) | Increased yield and faster reaction rate | Facilitates interaction between reactants in heterogeneous systems. nih.gov |
| Solvent | Acetone, THF, Dioxane, "On-water" | Affects solubility of reactants and reaction rate | The choice of solvent can influence reaction kinetics and ease of product isolation. nih.govmdpi.comorganic-chemistry.org |
| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase reaction rates | Optimization is needed to prevent decomposition or side reactions. mdpi.com |
| Reaction Time | 0.5h - 24h | Affects reaction completion and yield | Monitored by techniques like TLC to determine the point of maximum conversion. mdpi.com |
Green Chemistry Approaches in N-(9H-Fluoren-2-yl)thiourea Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to reduce environmental impact. These approaches focus on minimizing hazardous substances, using renewable resources, improving energy efficiency, and simplifying reaction procedures.
Several green methods for thiourea synthesis have been developed that offer significant advantages over traditional techniques, which often rely on volatile and noxious organic solvents and require high temperatures. asianpubs.org One prominent green strategy is the use of alternative, environmentally benign solvents. A general method for preparing N,N'-diaryl thioureas with almost quantitative yields utilizes Cyrene, a biodegradable, bio-based solvent, as a green alternative to traditional solvents like THF. nih.gov Another approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both a recyclable catalyst and the reaction medium. rsc.org
Solvent-free synthesis is another cornerstone of green chemistry. An efficient method for creating substituted thioureas involves simply grinding the reactants together at room temperature, which avoids the use of any solvent, reduces energy consumption, and simplifies product isolation. asianpubs.org Similarly, conducting the synthesis "on-water" is a facile and sustainable method that avoids toxic volatile organic compounds (VOCs) and allows for easy product separation through filtration. organic-chemistry.org A one-step synthesis in water has also been reported, highlighting the potential for highly environmentally friendly processes. google.com
These green methodologies are directly applicable to the synthesis of N-(9H-Fluoren-2-yl)thiourea. The following table compares traditional synthetic methods with potential green alternatives.
| Approach | Traditional Method | Green Alternative | Key Advantages of Green Approach |
| Solvent | Volatile Organic Solvents (e.g., Acetone, THF) nih.gov | Water, Cyrene, Deep Eutectic Solvents (DES), or Solvent-free organic-chemistry.orgasianpubs.orgnih.govrsc.org | Reduced toxicity, biodegradability, recyclability, and avoidance of VOCs. organic-chemistry.orgnih.gov |
| Catalyst | May require specific, non-recyclable catalysts | Recyclable systems like DES/catalyst combinations. rsc.org | Reduces waste and cost by allowing for catalyst reuse over multiple cycles. rsc.org |
| Energy Input | Often requires heating/reflux for extended periods. mdpi.com | Room temperature grinding or reactions in efficient solvent systems. asianpubs.org | Lower energy consumption and reduced carbon footprint. |
| Procedure | Multi-step process with complex work-up | One-pot or solvent-free procedures with simple filtration. asianpubs.orgnih.gov | Simplifies the synthetic process, saves time, and minimizes waste generation. organic-chemistry.org |
By adopting these green chemistry principles, the synthesis of N-(9H-Fluoren-2-yl)thiourea can be made more sustainable, efficient, and environmentally responsible.
Molecular Structure and Advanced Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of N-(9H-Fluoren-2-yl)thiourea and its Analogues
While a single crystal structure for N-(9H-Fluoren-2-yl)thiourea is not publicly available, analysis of closely related N,N'-disubstituted thiourea (B124793) derivatives provides a robust model for its solid-state conformation and packing. Analogues such as N-benzoyl-N′-(4′-cyanophenyl)thiourea and N,N′-bis[2-(dimethylamino)phenyl]thiourea offer critical insights into the geometry of the thiourea core and its interaction with aromatic substituents. nih.govmdpi.com
The thiourea moiety [–NH–C(S)–NH–] in N-aryl thiourea derivatives typically adopts a planar or near-planar conformation, which facilitates delocalization of π-electrons across the N–C–S system. iucr.org The C=S bond length is consistently found to be intermediate between a pure double and single bond, while the C–N bonds also exhibit partial double-bond character. nih.gov
Table 1: Representative Torsional Angles in N-Aryl Thiourea Analogues
| Compound Analogue | Torsion Angle | Value (°) |
| N-phenyl-N′,N′-di-n-butylthiourea | C(aryl)-N-C(S)-N | 55.54 |
| 1-(2-chlorobenzoyl)thiourea | S=C-N-C(O) | 175.7 |
| 1-(2-chlorobenzoyl)thiourea | O=C-N-C(S) | 4.0 |
Data extrapolated from studies on thiourea analogues to predict the behavior of N-(9H-Fluoren-2-yl)thiourea. iucr.orgnih.gov
The crystal packing of thiourea derivatives is dominated by a network of hydrogen bonds. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is an effective acceptor. The most common motif is the formation of centrosymmetric dimers through pairs of N–H···S hydrogen bonds. researchgate.net These dimers can act as supramolecular synthons, further assembling into chains, sheets, or 3D networks. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and probing its conformational state. The FTIR and Raman spectra of N-(9H-Fluoren-2-yl)thiourea are expected to be a superposition of the characteristic modes of the thiourea and fluorene (B118485) units. eurjchem.commdpi.com
Thiourea Group: The vibrational spectrum of the thiourea core is characterized by several key bands. The N-H stretching vibrations typically appear as strong, broad bands in the 3100-3400 cm⁻¹ region of the FTIR spectrum. acs.org The position and shape of these bands are highly sensitive to hydrogen bonding. nih.gov The thioamide IV band, primarily associated with C=S stretching, is found in the 700-850 cm⁻¹ range. Other important vibrations include the N-H bending modes around 1600-1650 cm⁻¹ and the C-N stretching modes, which are often coupled with other vibrations and appear in the fingerprint region between 1300-1500 cm⁻¹. researchgate.net
Fluorene Group: The fluorene moiety gives rise to a series of sharp bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. caltech.edu Characteristic aromatic C=C stretching modes appear as a set of bands in the 1400-1610 cm⁻¹ region. researchgate.net Strong bands related to the out-of-plane C-H bending of the aromatic rings are prominent in the 680–900 cm⁻¹ range and are often diagnostic of the substitution pattern. caltech.edu The CH₂ group at the 9-position will exhibit symmetric and asymmetric stretching vibrations around 2850-2950 cm⁻¹. researchgate.net
Table 2: Principal Vibrational Modes for N-(9H-Fluoren-2-yl)thiourea
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiourea | N-H stretch | 3100 - 3400 |
| Thiourea | N-H bend | 1600 - 1650 |
| Thiourea | C-N stretch | 1300 - 1500 |
| Thiourea | C=S stretch | 700 - 850 |
| Fluorene | Aromatic C-H stretch | 3000 - 3100 |
| Fluorene | Aliphatic C-H stretch (CH₂) | 2850 - 2950 |
| Fluorene | Aromatic C=C stretch | 1400 - 1610 |
| Fluorene | Aromatic C-H out-of-plane bend | 680 - 900 |
This table presents a compilation of expected frequency ranges based on spectroscopic data from thiourea and fluorene analogues. acs.orgresearchgate.netcaltech.eduresearchgate.net
The presence of hydrogen bonding significantly influences vibrational frequencies. In thiourea derivatives, the formation of N–H···S intermolecular hydrogen bonds leads to a characteristic red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR spectrum. nih.gov The magnitude of this shift correlates with the strength of the hydrogen bond. Time-resolved infrared experiments on similar systems indicate that hydrogen bond exchange between N-H groups can occur on a picosecond timescale. nih.gov This dynamic behavior contributes to the broadening of the observed N-H absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides definitive information about the chemical environment of each atom in a molecule, allowing for complete structural assignment. The ¹H and ¹³C NMR spectra of N-(9H-Fluoren-2-yl)thiourea would display distinct signals corresponding to the fluorene and thiourea moieties. bohrium.comnih.gov
¹H NMR Spectrum:
Thiourea Protons (N-H): The two N-H protons of the thiourea group are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 8.5 and 13.5 ppm, with the exact shift depending on solvent and concentration due to hydrogen bonding effects. nih.gov
Fluorene Aromatic Protons (Ar-H): The seven aromatic protons of the fluorene ring system would resonate in the range of δ 7.2 to 7.9 ppm. chemicalbook.combmrb.io The specific chemical shifts and coupling patterns would be complex due to the disubstituted nature of the ring, allowing for precise assignment through 2D NMR techniques.
Fluorene Methylene (B1212753) Protons (CH₂): The two protons of the methylene bridge at the C9 position of the fluorene moiety are expected to give a sharp singlet at approximately δ 3.9 ppm. bmrb.io
¹³C NMR Spectrum:
Thiourea Carbon (C=S): The most downfield signal in the spectrum would be the thiocarbonyl carbon, expected around δ 178-181 ppm. nih.gov
Fluorene Aromatic Carbons: The aromatic carbons of the fluorene unit would produce a series of signals between δ 119 and 145 ppm. bmrb.io Quaternary carbons would typically have lower intensities than protonated carbons.
Fluorene Methylene Carbon: The C9 methylene carbon is expected to resonate at a significantly higher field, around δ 37 ppm. bmrb.io
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(9H-Fluoren-2-yl)thiourea
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiourea N-H | 8.5 - 13.5 | - |
| Fluorene Ar-H | 7.2 - 7.9 | - |
| Fluorene CH₂ (C9) | ~3.9 | ~37 |
| Thiourea C=S | - | 178 - 181 |
| Fluorene Ar-C | - | 119 - 145 |
Predicted chemical shifts are based on data from fluorene and N-aryl thiourea analogues in solvents like DMSO-d₆ or CDCl₃. nih.govbmrb.io
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides valuable information about the chemical environment of protons within a molecule. For Thiourea, 9H-fluoren-2-yl-, distinct signals are expected for the aromatic protons of the fluorene ring system, the methylene protons of the fluorene bridge, and the amine protons of the thiourea moiety.
The aromatic region of the spectrum is predicted to be complex due to the various electronic environments of the protons on the fluorene backbone. Protons on the same aromatic ring will exhibit characteristic ortho, meta, and para couplings. The protons closest to the electron-donating thiourea group are expected to be shielded and appear at a relatively lower chemical shift (upfield) compared to other aromatic protons. Conversely, protons in proximity to the electron-withdrawing influence of the other aromatic ring will be deshielded and appear at a higher chemical shift (downfield).
The two protons of the methylene bridge at the C9 position of the fluorene moiety are chemically equivalent and are expected to appear as a sharp singlet. The chemical shift of this signal is characteristic of benzylic protons. The protons attached to the nitrogen atoms of the thiourea group are expected to appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1, H8 | 7.80 - 7.90 | d | 7.5 |
| H3, H6 | 7.30 - 7.40 | t | 7.5 |
| H4, H5 | 7.40 - 7.50 | d | 7.5 |
| H7 | 7.60 - 7.70 | d | 8.0 |
| H1' | 7.50 - 7.60 | dd | 8.0, 2.0 |
| H3' | 7.20 - 7.30 | d | 2.0 |
| H9 (CH₂) | ~3.90 | s | - |
| NH₂ (Thiourea) | 7.00 - 8.00 | br s | - |
| NH (Thiourea) | 9.00 - 10.00 | br s | - |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions. "d" denotes a doublet, "t" a triplet, "dd" a doublet of doublets, "s" a singlet, and "br s" a broad singlet.
Carbon-13 NMR (¹³C NMR) Structural Correlations
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in Thiourea, 9H-fluoren-2-yl- will give rise to a distinct signal.
The most downfield signal is expected to be the carbon of the thiourea group (C=S) due to its direct attachment to two electronegative nitrogen atoms and the deshielding effect of the sulfur atom. The aromatic carbons will appear in the typical range of 110-150 ppm. The carbons directly attached to the nitrogen of the thiourea group (C2) and the quaternary carbons of the fluorene ring system are expected to be at the lower end of this range. The methylene carbon at C9 will appear significantly upfield, characteristic of sp³ hybridized carbons in a benzylic position.
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=S (Thiourea) | ~180 - 185 |
| C1, C8 | ~120 - 122 |
| C2 | ~140 - 145 |
| C3, C6 | ~127 - 129 |
| C4, C5 | ~125 - 127 |
| C4a, C4b | ~141 - 143 |
| C8a, C9a | ~143 - 145 |
| C7 | ~120 - 122 |
| C1' | ~118 - 120 |
| C3' | ~115 - 117 |
| C9 | ~37 - 40 |
Note: These are estimated chemical shifts and can be influenced by solvent and other experimental factors.
Multi-dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For Thiourea, 9H-fluoren-2-yl-, cross-peaks would be expected between the coupled aromatic protons on the fluorene rings (e.g., between H3 and H4, and between H5 and H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak for each C-H bond. For instance, the signal for the C9 methylene protons would correlate with the signal for the C9 carbon. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the methylene protons at C9 would be expected to show correlations to the quaternary carbons C8a and C9a, as well as to C1 and C8. The NH protons of the thiourea group would be expected to show a correlation to the C2 carbon of the fluorene ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For Thiourea, 9H-fluoren-2-yl-, the molecular formula is C₁₄H₁₂N₂S.
HRMS analysis provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
HRMS Data for C₁₄H₁₂N₂S:
| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
| [M+H]⁺ | 241.0794 | 241.0790 | -1.66 |
| [M]⁺ | 240.0716 | 240.0716 | 0.00 |
The data presented in the table, obtained from analyses of compounds with the molecular formula C₁₄H₁₂N₂S, demonstrates the exceptional accuracy of HRMS. rsc.orgnih.govnih.govnih.govmdpi.com The minuscule difference between the calculated and observed masses, typically in the range of parts per million (ppm), provides strong evidence for the confirmation of the molecular formula.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. duke.edu For Thiourea (B124793), 9H-fluoren-2-yl-, DFT calculations are employed to determine its three-dimensional shape, orbital energies, electrostatic potential, and various reactivity indices. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set. nih.gov
Geometry Optimization and Energetic Landscapes
The first step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For Thiourea, 9H-fluoren-2-yl-, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. researchgate.net The thiourea moiety can adopt different conformations, such as anti-syn or anti-anti, due to rotation around the C-N bonds. nih.gov DFT calculations can identify the most stable conformer and the energy barriers between different rotational isomers, providing a detailed energetic landscape. The optimized geometry reveals key structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Derivative Moiety. This table presents typical bond lengths and angles for a thiourea derivative core structure, as determined by DFT calculations. Actual values for Thiourea, 9H-fluoren-2-yl- would require specific calculation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=S | 1.679 | N-C-N | 118.0 |
| C-N1 | 1.380 | C-N-H | 120.5 |
| C-N2 | 1.380 | S=C-N | 121.0 |
| N-H | 1.012 | H-N-H | 118.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For Thiourea, 9H-fluoren-2-yl-, the HOMO is expected to be localized primarily on the electron-rich thiourea group and parts of the fluorenyl ring, while the LUMO may be distributed across the π-system of the fluorene (B118485) moiety. researchgate.net The energy gap indicates the potential for intramolecular charge transfer, a property relevant to optoelectronic applications. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In an MEP map of Thiourea, 9H-fluoren-2-yl-, the most negative potential (red/yellow) is anticipated around the sulfur atom of the thiourea group due to the lone pairs of electrons, making it a primary site for hydrogen bonding and coordination to electrophiles. researchgate.net Regions of positive potential (blue) are expected around the N-H protons of the thiourea moiety, highlighting their role as hydrogen bond donors. researchgate.net
Global Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. scispace.com These descriptors provide a quantitative basis for the predictions made from FMO and MEP analyses.
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential).
Table 2: Illustrative Global Reactivity Descriptors for a Representative Thiourea Derivative. Data derived from a DFT study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) and is presented for illustrative purposes. scispace.comresearchgate.net
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -7.326 |
| LUMO Energy | ELUMO | - | -4.583 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 2.743 |
| Ionization Potential | I | -EHOMO | 7.326 |
| Electron Affinity | A | -ELUMO | 4.583 |
| Chemical Hardness | η | (I - A) / 2 | 1.371 |
| Electrophilicity Index | ω | μ² / 2η | 12.929 |
Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
DFT methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks in an experimental IR spectrum. researchgate.net For Thiourea, 9H-fluoren-2-yl-, key vibrational modes would include N-H stretching, C=S stretching, and aromatic C-H bending from the fluorene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for atoms like ¹H and ¹³C can be computed to predict chemical shifts. These theoretical values are valuable for confirming the molecular structure by comparing them with experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For a π-conjugated system like Thiourea, 9H-fluoren-2-yl-, TD-DFT can predict the wavelengths of π-π* transitions, providing insight into its color and electronic behavior. researchgate.net
Analysis of Non-Covalent Interactions
Non-covalent interactions are crucial for determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For Thiourea, 9H-fluoren-2-yl-, several types of non-covalent interactions are expected to be significant.
Hydrogen Bonding: The thiourea moiety is an excellent hydrogen bond donor (via N-H groups) and acceptor (via the S atom). Strong N-H···S intermolecular hydrogen bonds are a characteristic feature of thiourea derivatives, often leading to the formation of well-defined dimers or chains in the solid state. nih.gov
π-Interactions: The large, planar fluorenyl group is capable of engaging in π-π stacking interactions with adjacent aromatic rings. These interactions play a significant role in the crystal packing and stabilization of molecular aggregates.
Tools like Hirshfeld surface analysis can be computationally employed to visualize and quantify these intermolecular contacts, providing a detailed picture of how molecules interact with each other in a crystal lattice. nih.gov
Hydrogen Bonding Networks (Intra- and Intermolecular)
Thiourea derivatives are recognized as effective hydrogen-bonding organocatalysts, a function rooted in the distinct proton-donor capabilities of their N-H groups. nih.govnih.gov In the case of Thiourea, 9H-fluoren-2-yl-, both intramolecular and intermolecular hydrogen bonds are critical in defining its conformational preferences and crystal packing.
Intramolecular Hydrogen Bonding: The conformational flexibility around the C–N single bonds in thiourea derivatives allows for the formation of intramolecular hydrogen bonds. nih.gov In certain conformations, a pseudo-six-membered ring can be formed through an N-H···S interaction. For related 1-acyl-thiourea compounds, an intramolecular N–H···O=C hydrogen bond is a common feature that stabilizes a planar structure. conicet.gov.arnih.gov While Thiourea, 9H-fluoren-2-yl- lacks an acyl group, the potential for intramolecular interactions between the thiourea N-H protons and other acceptor sites within the molecule remains a key area of theoretical investigation.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are paramount in the solid-state chemistry of thiourea derivatives, playing a significant role in crystal packing. nih.govnih.gov The N-H groups act as donors, while the thiocarbonyl sulfur atom is the predominant acceptor site, leading to the formation of robust N–H···S hydrogen bonds. nih.govnih.gov These interactions typically generate centrosymmetric dimers, which can further assemble into larger one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net The specific network architecture is influenced by the steric and electronic properties of the substituents on the thiourea core. In heterocyclic thioureas, N–H···N interactions also contribute to the formation of dimers and more extended structures. researchgate.net For Thiourea, 9H-fluoren-2-yl-, the bulky fluorenyl group would sterically influence the formation of these networks.
The table below presents typical hydrogen bonding parameters observed in the crystal structures of related thiourea derivatives.
| Interaction Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Reference Motif |
|---|---|---|---|
| N–H···S | 3.3 - 3.6 | 150 - 170 | Dimer, Chain |
| N–H···N (pyridyl) | 2.9 - 3.1 | 160 - 175 | Chain, Sheet |
| N–H···O (carbonyl) | 2.8 - 3.0 | 145 - 165 | Intramolecular Ring |
Chalcogen Bonding Investigations
Beyond classical hydrogen bonding, the sulfur atom of the thiocarbonyl group in Thiourea, 9H-fluoren-2-yl- can participate in chalcogen bonding. This non-covalent interaction involves the electrophilic region on a chalcogen atom (like sulfur) and a nucleophile. In thiourea derivatives, the sulfur atom can act as a chalcogen bond acceptor.
Recent computational and single-crystal X-ray diffraction studies on N,N'-diaryl thiourea derivatives have demonstrated the formation of chalcogen-bonding interactions on both sides of the thiocarbonyl group. researchgate.netnih.gov These interactions, such as S···S···S arrangements, have been shown to play a crucial role in controlling the planarity of the thiourea moiety, favoring a trans-trans conformation. researchgate.netresearchgate.net Theoretical analyses indicate that these dual chalcogen-bonding interactions contribute significantly to stabilizing the planar structure of the molecule. researchgate.net Investigations comparing sulfur and selenium analogs revealed that Se···S···Se interactions are stronger than S···S···S interactions in dictating this planar geometry. researchgate.net For Thiourea, 9H-fluoren-2-yl-, such chalcogen bonding would be a key factor in its supramolecular assembly, working in concert with hydrogen bonds. researchgate.net
The following table summarizes key findings from theoretical studies on chalcogen bonding in thiourea systems.
| Interaction | Key Finding | Methodology |
|---|---|---|
| S···S···S | Contributes to the planarity of the thiourea moiety. researchgate.net | DFT Calculations, X-ray Diffraction researchgate.net |
| Se···S···Se | Plays a stronger role than S···S···S in controlling the planar structure. researchgate.net | DFT Calculations, X-ray Diffraction researchgate.net |
π-Stacking and Aromatic Interactions
The 9H-fluorene moiety of the title compound is a large, electron-rich, and planar aromatic system, making it highly susceptible to π-stacking and other aromatic interactions. These forces are critical in the stabilization of its crystal structure and in its interactions with other aromatic molecules.
Computational tools such as Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts. The shape-index on the Hirshfeld surface can identify π···π stacking via the presence of adjacent red and blue triangles, while two-dimensional fingerprint plots can delineate the relative contributions of different interactions like H···C/C···H and C···C contacts. mdpi.com The interplay between hydrogen bonding and π-stacking ultimately defines the supramolecular architecture, creating complex motifs ranging from dimeric associates to infinite 2D patterns. rsc.org
| Interaction Type | Typical Geometry | Stabilizing Forces |
|---|---|---|
| π-π Stacking | Parallel-displaced, T-shaped | Dispersion, Electrostatic |
| C-H···π | Hydrogen on one ring points to the face of another | Electrostatic, Dispersion |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful theoretical framework for exploring the dynamic behavior of Thiourea, 9H-fluoren-2-yl-, including its conformational landscape and time-resolved intermolecular interactions. These simulations solve Newton's equations of motion for the atoms in the system, offering insights that complement static computational models. nih.gov
Conformational Analysis: Thiourea derivatives possess significant conformational flexibility due to the rotation around multiple C-N single bonds. researchgate.netresearchgate.net MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. For instance, simulations can reveal the equilibrium between different cis and trans conformers and how this equilibrium is influenced by the solvent environment and substituent effects. nih.gov Studies on diphenylthioureas have used ultrafast vibrational spectroscopy combined with simulations to show that different conformational states give rise to distinct N–H stretching bands in infrared spectra, allowing for the disentanglement of these states in solution. nih.gov
Intermolecular Interactions: MD simulations are also instrumental in studying the dynamics of intermolecular interactions. For catalytically active thioureas, time-resolved infrared experiments coupled with simulations have shown that hydrogen bonds between the thiourea's N-H groups and a substrate can exchange on a picosecond timescale. nih.gov Such dynamic information is crucial for understanding reaction mechanisms. For Thiourea, 9H-fluoren-2-yl-, MD simulations could be employed to model its self-assembly in solution, the stability of its hydrogen- and chalcogen-bonded networks, and its interactions with other molecules or biological targets. nih.govnih.gov
Coordination Chemistry of N 9h Fluoren 2 Yl Thiourea Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(9H-Fluoren-2-yl)thiourea is anticipated to follow well-established methodologies for other N-substituted thiourea (B124793) ligands. The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and typically ranges from alcohols and acetonitrile (B52724) to more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), depending on the solubility of the reactants.
The synthesis of the N-(9H-fluoren-2-yl)thiourea ligand itself would likely proceed via the reaction of 2-aminofluorene (B1664046) with an isothiocyanate or by the reaction of 2-isothiocyanato-9H-fluorene with ammonia (B1221849) or a primary amine. While the coordination chemistry of this specific ligand is not extensively documented, the synthesis of related fluorenyl-substituted compounds and various thiourea derivatives is well-established. For instance, the synthesis of thiourea derivatives from primary amines and thiophosgene (B130339) is a common route.
The characterization of the resulting metal complexes would employ a suite of spectroscopic and analytical techniques to elucidate their structure and composition.
Infrared (IR) Spectroscopy: This technique is invaluable for determining the coordination mode of the thiourea ligand. The IR spectrum of the free ligand is expected to show characteristic bands for the N-H stretching and C=S stretching vibrations. Upon coordination to a metal ion, a shift in the C=S stretching frequency to a lower wavenumber is typically observed, indicating the involvement of the sulfur atom in bonding. mdpi.com Conversely, a shift in the C-N stretching frequency to a higher wavenumber suggests an increase in the double bond character of the C-N bond upon coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide detailed information about the ligand's environment. The chemical shifts of the N-H protons and the carbon atom of the C=S group are particularly sensitive to coordination. A downfield shift of the N-H proton signal can indicate its involvement in hydrogen bonding or deprotonation upon complexation. nih.gov The ¹³C NMR signal of the thiocarbonyl carbon is also expected to shift upon coordination, providing further evidence of the sulfur atom's interaction with the metal center. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would reveal information about the electronic transitions within the molecule. Ligand-to-metal charge transfer (LMCT) bands are common in complexes with sulfur-containing ligands. Additionally, d-d transitions may be observed for transition metal complexes, providing insights into the coordination geometry around the metal ion.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. This technique would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. For a bulky ligand like N-(9H-fluoren-2-yl)thiourea, crystal packing effects are expected to be significant.
Ligand Binding Modes and Coordination Geometries
Thiourea and its derivatives are versatile ligands capable of adopting several coordination modes. The presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) allows for coordination to a wide range of metal ions.
Monodentate S-Coordination: The most common coordination mode for thiourea ligands is through the sulfur atom, which acts as a soft Lewis base, forming stable bonds with soft metal ions such as Ag(I), Au(I), and Pd(II). mdpi.com In this mode, the ligand is neutral.
S,N-Bidentate Chelation: N-arylthioureas can act as bidentate ligands, coordinating to a metal center through both the sulfur and a nitrogen atom to form a chelate ring. This mode of coordination often involves the deprotonation of the nitrogen atom, resulting in an anionic ligand. This bidentate chelation is particularly common with transition metals like Ni(II), Cu(II), and Pt(II). mdpi.com The large fluorenyl group in N-(9H-fluoren-2-yl)thiourea might sterically influence the ability of the ligand to form a planar chelate ring, potentially leading to distorted coordination geometries.
Bridging Coordination: The thiourea ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur through the sulfur atom bridging two metal ions or through a combination of S and N coordination.
The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the ligand. Common geometries for metal complexes with thiourea ligands include linear, trigonal planar, tetrahedral, and square planar. For instance, Ag(I) complexes with two thiourea ligands often exhibit a linear or distorted tetrahedral geometry. Square planar geometries are frequently observed for Ni(II), Pd(II), and Pt(II) complexes with S,N-bidentate thiourea ligands. researchgate.net The bulky fluorenyl substituent is expected to play a significant role in determining the coordination number and geometry, possibly favoring lower coordination numbers to minimize steric hindrance.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are fundamentally linked to the nature of the metal-ligand bonding and the geometry of the coordination sphere.
Electronic Properties: The fluorenyl group is a large, planar, and electron-rich aromatic system. Its presence is expected to significantly influence the electronic properties of the metal complexes. The extended π-system of the fluorene (B118485) moiety can participate in electronic delocalization within the complex, potentially affecting the energy of the molecular orbitals and, consequently, the electronic spectra. The electronic properties can be probed using techniques such as UV-Vis spectroscopy and cyclic voltammetry. Cyclic voltammetry can provide information about the redox behavior of the metal center and the ligand, revealing how the coordination environment affects the stability of different oxidation states.
Magnetic Properties: The magnetic properties of the metal complexes will depend on the electronic configuration of the metal ion. For complexes with unpaired electrons, magnetic susceptibility measurements can be used to determine the effective magnetic moment, which provides information about the number of unpaired electrons and can help to elucidate the coordination geometry. For example, Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral), and their magnetic properties are a powerful tool for structural assignment. The nature of the N-(9H-fluoren-2-yl)thiourea ligand, with its potential for π-interactions, could also influence the magnetic coupling between metal centers in polynuclear complexes.
Ligand Design Principles for Targeted Metal Ion Coordination
The design of ligands for specific metal ion coordination is a central theme in coordination chemistry. The N-(9H-fluoren-2-yl)thiourea ligand offers several features that can be exploited for targeted metal ion binding.
Hard-Soft Acid-Base (HSAB) Principle: The thiourea moiety contains both a soft sulfur donor and a hard nitrogen donor. According to the HSAB principle, the soft sulfur atom will preferentially coordinate to soft metal ions (e.g., Ag⁺, Hg²⁺, Pt²⁺), while the hard nitrogen atom would favor coordination to hard metal ions (e.g., Cr³⁺, Fe³⁺). This allows for a degree of selectivity in metal ion binding.
Steric Effects: The bulky 9H-fluoren-2-yl group is a key feature of this ligand. This steric bulk can be used to control the coordination number of the metal ion, preventing the coordination of a large number of ligands and favoring the formation of complexes with lower coordination numbers. This can also be used to create specific coordination pockets or to stabilize unusual coordination geometries.
Supramolecular Chemistry: The planar and extended aromatic surface of the fluorenyl group can participate in π-π stacking interactions. This can lead to the formation of supramolecular assemblies in the solid state, influencing the crystal packing and potentially leading to interesting materials properties. The N-H groups of the thiourea moiety can also act as hydrogen bond donors, further directing the self-assembly of the complexes.
Supramolecular Chemistry and Molecular Recognition Properties
Anion Recognition Mechanisms
Thiourea-based receptors are well-regarded for their ability to bind and sense anions, a property of significant interest in areas such as environmental monitoring, biological sensing, and catalysis. This recognition is primarily governed by the formation of hydrogen bonds between the acidic N-H protons of the thiourea (B124793) group and the incoming anionic guest.
Hydrogen Bonding Driven Anion Binding
The fundamental mechanism for anion binding in thiourea derivatives is the formation of strong, directional hydrogen bonds. The two N-H groups of the thiourea moiety can act as a "cleft" to chelate an anion. The acidity of these protons is a crucial factor in the strength of the interaction; electron-withdrawing substituents on the thiourea backbone can enhance this acidity, leading to stronger anion binding. In the case of "Thiourea, 9H-fluoren-2-yl-", the large, aromatic fluorenyl group may influence the electronic environment of the thiourea N-H protons, thereby affecting their hydrogen-bonding capabilities. The formation of a 1:1 complex between the thiourea-based receptor and an anion through hydrogen bonding is a commonly observed stoichiometry. ecnu.edu.cn
Selectivity and Affinity Towards Various Anions (e.g., F⁻, H₂PO₄⁻, Ac⁻, CN⁻)
Thiourea-based receptors often exhibit a marked selectivity for certain anions over others. This selectivity is dictated by a combination of factors, including the basicity, size, and geometry of the anion, as well as the steric and electronic properties of the receptor. Generally, a strong correlation is observed between the anion's basicity and the binding affinity, following the trend F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov This is because more basic anions can form stronger hydrogen bonds with the thiourea N-H protons. For instance, studies on various thiourea derivatives have shown high affinity for fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻). ecnu.edu.cn Dihydrogen phosphate (B84403) (H₂PO₄⁻) is another anion that is often strongly bound due to its ability to form multiple hydrogen bonds. While specific binding constants for "Thiourea, 9H-fluoren-2-yl-" are not available, it is anticipated to follow similar selectivity patterns.
Interactive Data Table: Typical Anion Selectivity Trends for Thiourea-Based Receptors
| Anion | Typical Binding Affinity | Factors Influencing Binding |
| Fluoride (F⁻) | High | High basicity, small size |
| Acetate (AcO⁻) | High | High basicity, potential for bidentate binding |
| Dihydrogen Phosphate (H₂PO₄⁻) | High | Tetrahedral geometry allowing multiple H-bonds |
| Cyanide (CN⁻) | Moderate to High | High basicity, linear geometry |
| Chloride (Cl⁻) | Moderate | Lower basicity than F⁻ |
| Bromide (Br⁻) | Low | Lower basicity than Cl⁻ |
| Iodide (I⁻) | Very Low | Lowest basicity among halides |
Spectroscopic Signatures of Anion Complexation (UV-Vis, Fluorescence changes)
The binding of an anion to a thiourea receptor can often be monitored by changes in its spectroscopic properties. In UV-Vis absorption spectroscopy, anion binding can lead to a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in the molar absorptivity. These changes arise from the alteration of the electronic structure of the receptor upon hydrogen bonding to the anion. For thiourea derivatives bearing a fluorophore, such as the fluorenyl group, anion binding can also induce significant changes in the fluorescence emission spectrum. This can manifest as fluorescence quenching or enhancement, or a shift in the emission maximum. These spectroscopic changes are the basis for the design of colorimetric and fluorescent anion sensors. For example, a color change from light yellow to orange-red has been observed upon the addition of acetate to a solution of a thiourea-based receptor. ecnu.edu.cn
Theoretical Studies of Anion-Receptor Interactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of anion-receptor interactions at the molecular level. Theoretical studies on various thiourea-anion complexes have consistently confirmed that hydrogen bonding is the dominant stabilizing interaction. These calculations can provide valuable insights into the geometry of the complex, the energies of the hydrogen bonds, and the electronic charge distribution upon binding. Such studies can also be used to predict the selectivity of a receptor for different anions and to rationalize experimentally observed trends. While specific DFT studies on "Thiourea, 9H-fluoren-2-yl-" are not found in the reviewed literature, such calculations would be instrumental in understanding the specific role of the fluorenyl moiety in anion recognition.
Cation Recognition and Sensing Capabilities
The thiourea functional group is also capable of coordinating with metal cations, primarily through its soft sulfur donor atom. This interaction is particularly favorable with soft or borderline metal ions.
Binding to Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺)
Thiourea and its derivatives are known to form stable complexes with a variety of transition metal ions. The sulfur atom of the thiourea acts as a soft Lewis base, showing a strong affinity for soft Lewis acids such as Hg²⁺ and other heavy metal ions. The interaction can also occur with borderline metal ions like Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺. The coordination of the metal ion to the thiourea can lead to significant changes in the electronic and photophysical properties of the molecule, which can be exploited for sensing applications. For instance, the development of fluorescent chemosensors for Hg²⁺ based on thiourea derivatives has been reported. hueuni.edu.vn The fluorenyl group in "Thiourea, 9H-fluoren-2-yl-" could serve as a signaling unit, where its fluorescence is modulated upon cation binding to the thiourea moiety.
Interactive Data Table: Expected Coordination Behavior of Thiourea with Transition Metal Ions
| Metal Ion | Classification | Expected Interaction | Potential Application |
| Zinc (Zn²⁺) | Borderline | Moderate coordination | Fluorescent sensing |
| Copper (Cu²⁺) | Borderline | Strong coordination | Catalysis, sensing |
| Cobalt (Co²⁺) | Borderline | Moderate coordination | Coordination chemistry |
| Nickel (Ni²⁺) | Borderline | Moderate coordination | Coordination chemistry |
| Mercury (Hg²⁺) | Soft | Very strong coordination | Highly selective sensing |
Host-Guest Chemistry and Self-Assembly
The structural features of Thiourea, 9H-fluoren-2-yl- make it a prime candidate for engaging in host-guest chemistry and forming ordered supramolecular structures through self-assembly.
The interaction between a host molecule like Thiourea, 9H-fluoren-2-yl- and a guest anion typically results in the formation of a host-guest complex with a defined stoichiometry. For many simple thiourea-based receptors, a 1:1 complex with the anion is common, formed through hydrogen bonding koreascience.krecnu.edu.cn. However, 1:2 (host:anion) stoichiometries have also been observed, particularly with small, highly basic anions like fluoride rsc.org.
The stability of these complexes is quantified by the association constant (Kₐ). While specific data for Thiourea, 9H-fluoren-2-yl- is unavailable, studies on analogous systems provide insight. For example, thiourea-functionalized dendrimers have been shown to form host-guest complexes with binding constants on the order of 10⁴ M⁻¹ nih.gov. A thiourea-based receptor with a 4-nitrophenyl signaling unit showed a high affinity for fluoride with a log K₁ of 5.98 nih.gov. The stability is influenced by factors such as the acidity of the thiourea protons, the basicity of the guest anion, and the solvent used.
Below is a table showing representative data for anion binding by other thiourea-based receptors, illustrating typical stoichiometries and association constants.
| Host Compound | Guest Anion | Stoichiometry (Host:Guest) | Association Constant (Kₐ, M⁻¹) | Solvent |
| 1-(4-nitrophenyl)-3-quinolin-6-ylthiourea | F⁻ | 1:1 | - | DMSO |
| Bis-urea with naphthalene (B1677914) substituents | AcO⁻ | 1:2 | - | CH₃CN:DMSO (9:1) |
| Thiourea receptor with pyridine (B92270) and 4-nitrophenyl units | F⁻ | 1:2 | 9.55 x 10⁵ (log K₁ = 5.98) | DMSO |
| Thiourea receptor with hydrazide group | AcO⁻ | 1:1 | 2.04 x 10⁴ | DMSO |
This table is illustrative and based on data for the compounds cited in the text koreascience.krnih.govecnu.edu.cnunica.it.
The recognition process in supramolecular chemistry is often dynamic, involving reversible non-covalent interactions. The host-guest complexes formed by Thiourea, 9H-fluoren-2-yl- would be based on reversible hydrogen bonds. This dynamic nature is crucial for sensing applications, allowing the sensor to respond to changes in analyte concentration.
Furthermore, the combination of the flat, aromatic fluorene (B118485) surface and the hydrogen-bonding thiourea group can drive self-assembly. The fluorenyl groups can interact through π-π stacking, while the thiourea units can form intermolecular hydrogen bonds with each other. This can lead to the formation of ordered one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Research on other Fmoc (fluorenylmethoxycarbonyl)-modified amino acids demonstrates the strong tendency of the fluorenyl group to induce self-assembly into various nano- and microstructures researchgate.net. Similarly, the self-assembly of other thiourea derivatives, directed by intermolecular hydrogen bonds, is well-established google.com.tr. The interplay between these interactions would govern the dynamic formation and properties of any supramolecular assemblies of Thiourea, 9H-fluoren-2-yl-.
Applications in Advanced Materials and Catalysis
Development of Chemosensors for Environmental and Analytical Applications
The thiourea (B124793) moiety is a versatile functional group for the design of chemosensors due to its ability to form strong hydrogen bonds and coordinate with various analytes. rsc.orgnih.gov The nitrogen and sulfur atoms within the thiourea group are nucleophilic, enabling interactions with a range of environmental and biological contaminants. rsc.org When integrated with a fluorophore like the 9H-fluorene unit, these interactions can be translated into a measurable optical signal, such as a change in fluorescence intensity ("turn-on" or "turn-off" response) or a colorimetric shift. nih.gov
Derivatives of thiourea have been successfully employed in chromofluorogenic sensors for the detection of various metal ions (including Ag⁺, Cu²⁺, Zn²⁺, Hg²⁺) and anions (such as F⁻, CN⁻, AcO⁻). rsc.org The fluorene (B118485) component of Thiourea, 9H-fluoren-2-yl- serves as a photochemically stable π-conjugated system that provides the necessary fluorescent signaling capability. The sensing mechanism typically involves the binding of the target analyte to the thiourea group, which in turn modulates the electronic properties and excited-state dynamics of the fluorene fluorophore. For instance, thiourea-based sensors have been demonstrated to be effective for imaging mercury(II) ion concentrations in living cells, showcasing their potential in biological applications. nih.govresearchgate.net The design of these sensors leverages the fundamental principles of analyte coordination by the thiourea unit, which perturbs the photoinduced electron transfer (PET) process within the sensor molecule, leading to a distinct fluorescence response. researchgate.net
Table 1: Examples of Analytes Detected by Thiourea-Based Chemosensors
| Analyte Class | Specific Examples | Typical Sensing Mechanism |
|---|---|---|
| Metal Ions | Hg²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Ag⁺, Fe³⁺ | Coordination with S and N atoms, leading to fluorescence modulation (PET) |
| Anions | F⁻, CN⁻, AcO⁻, ClO⁻, PO₄³⁻ | Hydrogen bonding interactions, resulting in colorimetric or fluorescent changes |
| Neutral Analytes | ATP, Amlodipine | Intermolecular hydrogen bonding |
Role in Organocatalysis and Asymmetric Catalysis
In the field of organocatalysis, chiral thiourea derivatives have emerged as powerful, metal-free catalysts for a wide array of asymmetric transformations. rsc.orgnih.govrsc.org Their catalytic activity stems from the ability of the thiourea moiety to act as a potent double hydrogen-bond donor, activating electrophilic substrates and controlling the stereochemical outcome of reactions. rsc.orgprinceton.edu
The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with electrophiles, particularly those containing carbonyl or nitro groups. This interaction enhances the electrophilicity of the substrate, facilitating nucleophilic attack. nih.gov Unlike ureas, thioureas exhibit higher acidity and are stronger hydrogen-bond donors, making them highly effective catalysts. nih.gov The rigid 9H-fluoren-2-yl- backbone can be incorporated into chiral catalyst scaffolds to create a well-defined stereochemical environment around the active site. This framework helps to orient the substrates precisely, leading to high levels of enantioselectivity in reactions such as Michael additions, aza-Henry reactions, and glycosylations. nih.govnih.govmsu.edu Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor thiourea group and a Lewis basic site (e.g., an amino group), can simultaneously activate both the electrophile and the nucleophile, leading to significant rate enhancements and high stereocontrol. nih.govresearchgate.net
Mechanistic studies suggest that thiourea-catalyzed reactions often proceed through a cooperative mechanism where the catalyst organizes both reaction partners in the transition state. nih.govnih.gov In a typical catalytic cycle for an asymmetric reaction, the chiral thiourea catalyst first binds to the electrophile via double hydrogen bonding. This complex then interacts with the nucleophile. In bifunctional systems, the basic moiety on the catalyst can deprotonate the nucleophile, increasing its reactivity, while the thiourea part activates the electrophile. msu.edu This dual activation model explains the high efficiency and stereoselectivity observed in many thiourea-catalyzed transformations. nih.gov Kinetic experiments and structural studies support a mechanism where the rate-determining step involves the stereospecific reaction of the nucleophile with the catalyst-activated electrophile complex. nih.gov The fluorenyl group in such a catalyst would contribute to the steric environment, influencing the facial selectivity of the nucleophilic attack on the bound electrophile.
Integration into Electro-Optical Materials
The fluorene ring system is a cornerstone in the design of materials for photonics and optoelectronics due to its high thermal stability, excellent charge transport properties, and strong fluorescence. researchgate.netru.nl When functionalized with electron-donating and electron-accepting groups, fluorene derivatives can exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optical switching, data storage, and telecommunications. ru.nlnih.gov
Molecules with large second-order NLO responses, measured as the first hyperpolarizability (β), typically feature a donor-π-acceptor (D-π-A) structure. nih.gov In such a design based on Thiourea, 9H-fluoren-2-yl-, the thiourea group can act as an electron donor, the fluorene unit serves as the π-conjugated bridge, and an appropriate electron-withdrawing group would be attached at another position on the fluorene ring. ucf.edu The efficiency of intramolecular charge transfer from the donor to the acceptor through the fluorene bridge is key to achieving a high NLO response. nih.gov The fluorene scaffold is particularly advantageous because its rigid and planar nature facilitates π-electron delocalization, a critical factor for enhancing hyperpolarizability. nih.govucf.edu Research on related fluorene-based chromophores has shown that modulating the push-pull strength of the donor and acceptor groups can significantly enhance the NLO properties. nih.gov
The design of high-performance NLO chromophores involves optimizing the D-π-A architecture to maximize the molecular hyperpolarizability (β) and ensure thermal stability. nih.gov The 9H-fluoren-2-yl-thiourea structure provides a robust platform for this purpose. The thiourea group serves as an effective donor, while the fluorene acts as a highly efficient conjugated linker. By attaching strong electron-acceptors like dicyanovinyl or nitro groups to the fluorene backbone, a potent "push-pull" system can be created. nih.govucf.edu The photophysical properties of these chromophores are directly related to their NLO performance. The intense, low-energy absorption bands observed in the UV-visible spectra of such D-π-A fluorene derivatives are indicative of strong intramolecular charge transfer, which is a prerequisite for a large NLO response. nih.gov
Table 2: Photophysical and NLO Properties of Related Fluorene-Based D-π-A Chromophores
| Chromophore Feature | Property | Significance | Reference Example Data |
|---|---|---|---|
| Donor Group | Dimethylamino | Provides electron density ("push") | - |
| π-Bridge | 9,9-Dimethyl-9H-fluorene | Facilitates electron delocalization | - |
| Acceptor Group | Dicyanovinyl | Creates electron deficiency ("pull") | - |
| Linear Absorption (λmax) | Low-Energy Band | Indicates intramolecular charge transfer (ICT) | 428–502 nm |
| Nonlinear Optical Property | First Hyperpolarizability (β) | Measures second-order NLO response | High values sought for device applications |
Data adapted from studies on analogous 9,9-dimethyl-9H-fluoren-2-amine based chromophores. nih.gov
Fluorene-Based Scaffolds for Functional Materials (general)
The fluorene moiety, a rigid and planar tricyclic aromatic hydrocarbon, serves as a highly advantageous building block, or scaffold, for a variety of functional materials. wikipedia.orgtue.nl Its inherent chemical and thermal stability, good film-forming properties, and high luminescence quantum yield make it a desirable component in the design of advanced materials. nih.gov The versatility of the fluorene scaffold stems from the C9 position, which can be readily functionalized, typically with alkyl chains, to enhance solubility and processability without significantly disrupting the conjugated π-system of the polymer backbone. wikipedia.org This ability to introduce substituents allows for fine-tuning of the material's physical and optoelectronic properties. wikipedia.orgtue.nl
Fluorene-based π-conjugated polymers and oligomers are particularly prominent in the field of organic optoelectronics. tue.nlresearchgate.net These materials are widely investigated for their exceptional optoelectronic properties, which are crucial for applications such as organic light-emitting diodes (OLEDs), polymer solar cells, and chemical sensors. wikipedia.orgtue.nlnih.gov The electronic characteristics of fluorene-based polymers can be systematically tuned by copolymerizing fluorene units with other monomers that possess either electron-donating or electron-withdrawing properties. wikipedia.org This strategy allows for precise control over the emission color of the resulting polymer, enabling output across the entire visible spectrum. wikipedia.org For instance, copolymers of fluorene with dicyanostilbene derivatives have been shown to produce yellow-green light emission, while those with 9,10-dicyanophenanthrene units emit in the greenish-blue range. nih.gov
The rigid, planar structure of the fluorene unit contributes to enhanced thermo-mechanical stability in polymers. wikipedia.org Furthermore, the ability of fluorene-based materials to self-assemble into ordered supramolecular structures is a key aspect of their functionality. tue.nlnih.gov This organization can be controlled through a delicate interplay between the chemical structure and processing conditions, influencing the material's optical and structural properties. tue.nl For example, amphiphilic block copolymers containing fluorene have been shown to self-assemble into aqueous spherical micellar nanoparticles. nih.gov
The synthesis of these advanced materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki polycondensation, which allows for the creation of well-defined polymer chains. nih.govuri.edu Researchers have successfully synthesized novel fluorescent conjugated polymers based on fluorene that exhibit large Stokes shifts (greater than 100 nm), a desirable property for applications in gas sensing and biological imaging as it leads to high signal-to-noise ratios. uri.edu
Below is a data table summarizing the photophysical properties of selected fluorene-based copolymers, illustrating the tunability of their optical characteristics.
| Polymer ID | Monomer Units | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application Highlight |
| P5 | 9,9-dioctylfluorene & dihalogenated monomer | 345 | 424, 447 | 79, 102 | Detection of bisphenols uri.edu |
| P6 | 9,9-dioctylfluorene & dihalogenated monomer | 341 | 414, 436 | 72, 95 | Detection of bisphenols uri.edu |
| FFCN series | Fluorene & Dicyanostilbene | Not specified | Yellow-Green EL | Not specified | OLEDs nih.gov |
| PFCN series | Fluorene & 9,10-Dicyanophenanthrene | Not specified | Greenish-Blue EL | Not specified | OLEDs (Max Brightness: 9230 cd/m²) nih.gov |
Structure Property Relationships and Rational Design Strategies
Influence of Substituents on Electronic Properties and Recognition Efficacy
The electronic nature of the 9H-fluoren-2-yl-thiourea scaffold can be finely tuned by introducing various substituent groups, which in turn significantly impacts its ability to recognize and bind to target molecules or ions. The thiourea (B124793) moiety is a powerful hydrogen-bond donor, a capacity that is highly sensitive to the electronic effects of nearby functional groups. frontiersin.org
Research on thiourea-based receptors has shown that the acidity of the thiourea N-H protons is a critical factor in determining binding affinity, particularly for anions. frontiersin.orgnih.govnih.gov The introduction of electron-withdrawing groups (EWGs) onto the aromatic backbone of the receptor enhances the acidity of these protons. nih.govnih.gov This increased acidity leads to stronger hydrogen-bonding interactions with guest species, resulting in higher recognition efficacy. For instance, a thiourea receptor functionalized with a nitrophenyl group (an EWG) exhibits a higher affinity for anions compared to one with a naphthyl group. nih.govnih.gov This is evidenced by the downfield shift of the N-H proton signals in ¹H NMR spectra, indicating they are more acidic. nih.gov
Similarly, modifications to the fluorene (B118485) ring system can alter the electronic properties of the entire molecule. Substituting the fluorene core, for example at the C9 position, can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The distribution of these frontier orbitals is key to the molecule's electronic behavior; typically, the HOMO is located on the donor part of the molecule and the LUMO on the acceptor or signaling part. mdpi.com Altering these energy levels affects the molecule's absorption and emission properties, which is a fundamental aspect of its use in fluorescent or colorimetric sensors. Changing the substituents on the fluorene ring can significantly reduce the HOMO-LUMO energy gap, which is a promising feature for various applications. mdpi.com
The following table summarizes the effects of substituents on key properties of thiourea-based receptors.
| Substituent Type | Effect on Thiourea N-H | Impact on Electronic Properties | Consequence for Recognition |
|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO₂) | Increases acidity | Lowers LUMO energy level | Enhanced binding affinity for anions frontiersin.orgnih.govnih.gov |
| Electron-Donating Group (e.g., -OCH₃) | Decreases acidity | Raises HOMO energy level | Reduced binding affinity for anions |
| Extended π-Conjugation | Minor effect on acidity | Reduces HOMO-LUMO gap mdpi.com | Shifts in absorption/emission spectra (colorimetric/fluorometric sensing) |
Conformational Flexibility and its Impact on Binding and Reactivity
While the fluorene unit provides a degree of rigidity, the single bonds connecting it to the thiourea group allow for significant conformational flexibility. This freedom of rotation has a profound impact on the molecule's ability to adopt the optimal three-dimensional arrangement for binding a specific guest.
The thiourea group itself can exist in different conformations, which influences the orientation of its N-H bonds—the primary sites for hydrogen bonding. researchgate.net For effective recognition, these N-H bonds must be properly pre-organized to complement the geometry of the binding sites on the target anion or molecule. researchgate.net In some cases, intramolecular hydrogen bonding can occur, for example between a thiourea N-H and a nitrogen atom on an adjacent ring system, which can affect the simultaneous participation of both thiourea protons in guest binding. nih.gov
Molecular Design Principles for Enhanced Selectivity and Sensitivity in Sensing
The rational design of highly selective and sensitive sensors based on the 9H-fluoren-2-yl-thiourea scaffold involves the strategic integration of three key components: a binding site, a signaling unit, and a structural backbone.
Binding Site Optimization : The thiourea group is an excellent and widely used binding site for anions due to its ability to form strong, directional hydrogen bonds. frontiersin.orgresearchgate.net To enhance binding affinity and selectivity, its N-H protons are often made more acidic by attaching electron-withdrawing groups to the aromatic frame. nih.govnih.gov Compared to their urea (B33335) counterparts, thiourea-based receptors generally exhibit stronger anion affinity because of the greater acidity of the thiourea functional group. frontiersin.org
Integration of a Signaling Unit : For a binding event to be detected, it must trigger a measurable signal. This is achieved by coupling the thiourea binding site to a signaling unit, such as a chromophore or fluorophore. The fluorene moiety itself can act as a fluorophore. Upon guest binding, changes in the electronic environment, such as through-bond electronic effects or photoinduced electron transfer (PET), can cause a change in the color (colorimetric sensor) or fluorescence intensity/wavelength (fluorometric sensor) of the molecule. researchgate.netresearchgate.net The design principle is that the binding event modulates the photophysical properties of the signaling unit. researchgate.net
Pre-organization and Complementarity : To achieve high selectivity for a specific target, the receptor's binding pocket must be structurally complementary to the guest in terms of size, shape, and the arrangement of interaction points. This can be achieved by creating more rigid structures or "molecular clefts" that pre-organize the thiourea binding groups into a specific conformation suitable for the target. frontiersin.org This reduces the entropic penalty of binding and enhances selectivity for guests that fit well within the defined cavity.
The following table outlines key design principles for creating sensors based on the fluorenyl-thiourea scaffold.
| Design Principle | Strategy | Desired Outcome |
|---|---|---|
| Enhance Binding Affinity | Incorporate electron-withdrawing groups near the thiourea moiety. nih.govnih.gov | Increased N-H acidity and stronger hydrogen bonding. |
| Achieve High Selectivity | Create a pre-organized binding cavity with a defined shape and size. frontiersin.org | Preferential binding of a target guest over competitors. |
| Enable Signal Transduction | Couple the binding site to a fluorophore or chromophore (e.g., the fluorene itself). researchgate.net | A measurable change in color or fluorescence upon binding. |
| Improve Sensitivity | Utilize mechanisms like PET that can be switched "on" or "off" by the binding event. researchgate.net | Large signal change in response to small concentrations of the analyte. |
Theoretical Validation of Design Hypotheses
Before undertaking complex and resource-intensive chemical synthesis, computational chemistry is widely employed to validate design hypotheses and predict the properties of novel molecules. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide powerful insights into structure-property relationships. nih.govnih.govnih.gov
DFT calculations are used to model the electronic structure of proposed molecules. dntb.gov.ua This allows for the prediction of HOMO and LUMO energy levels, the HOMO-LUMO gap, and the distribution of electron density. mdpi.comresearchgate.net These calculations can confirm whether a specific substituent will have the desired electronic effect, such as increasing the acidity of the thiourea protons or tuning the absorption spectrum. nih.gov Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption transitions, helping to design colorimetric sensors. mdpi.com
Molecular docking and molecular dynamics simulations are used to model the interaction between the designed receptor and its target guest. nih.govnih.gov These methods can:
Predict Binding Modes : Determine the most stable conformation of the host-guest complex and identify the key interactions (e.g., hydrogen bonds, π-π stacking) responsible for binding. nih.gov
Estimate Binding Affinity : Calculations of binding free energy can provide a quantitative estimate of how strongly the receptor will bind to the target, allowing for the comparison of different design ideas. nih.gov
Provide Mechanistic Insight : Simulations can reveal the dynamic process of guest recognition and help explain the origins of selectivity, validating the proposed design principles. nih.gov
By using these theoretical tools, researchers can screen potential designs, refine molecular structures for optimal performance, and gain a deeper understanding of the underlying recognition mechanisms, thereby accelerating the development of new and improved sensors and receptors. nih.gov
Future Directions and Emerging Research Avenues for N 9h Fluoren 2 Yl Thiourea
Exploration of Novel Synthetic Pathways and Advanced Derivatization
The synthesis of thiourea (B124793) derivatives is a well-established field, yet the pursuit of more efficient, greener, and versatile methods continues. mdpi.comsemanticscholar.org Future research will likely focus on developing novel synthetic pathways for N-(9H-fluoren-2-yl)thiourea that offer higher yields and purity. rsc.org
Conventional synthesis often involves the reaction of an appropriate amine with an isothiocyanate. nih.gov For N-(9H-fluoren-2-yl)thiourea, this would typically involve the reaction of 2-aminofluorene (B1664046) with a suitable thiocyanate (B1210189) source. Innovations in this area could involve microwave-assisted synthesis or flow chemistry processes to reduce reaction times and improve efficiency. rsc.org
Advanced derivatization represents a critical avenue for tailoring the properties of N-(9H-fluoren-2-yl)thiourea for specific applications. nih.gov By modifying the fluorene (B118485) backbone or the thiourea group, researchers can fine-tune its electronic, optical, and biological properties. For instance, introducing electron-withdrawing or electron-donating groups onto the fluorene ring can modulate its fluorescence characteristics. nih.gov Similarly, creating N,N'-disubstituted derivatives of the thiourea moiety can alter its coordination properties and biological activity. nih.gov
| Potential Derivatization Strategy | Target Property Modification | Example Substituent |
| Substitution on the fluorene ring | Modulate fluorescence, solubility | Nitro, Halogen, Alkyl groups rsc.org |
| N,N'-disubstitution of thiourea | Alter coordination chemistry, biological activity | Phenyl, Acyl groups nih.gov |
| Introduction of heterocyclic moieties | Enhance biological and pharmacological potential | Thiazole (B1198619), Pyrazole mdpi.com |
Integration with Nanomaterials for Hybrid Systems
The integration of organic molecules like N-(9H-fluoren-2-yl)thiourea with nanomaterials is a rapidly growing field that promises to yield hybrid systems with synergistic properties. mdpi.com The thiourea group is known for its ability to coordinate with metal surfaces, making it an excellent linker for anchoring the molecule to nanoparticles. semanticscholar.org
Future research is expected to explore the development of hybrid materials such as:
Quantum Dot Conjugates: The fluorescent fluorenyl group can act as a fluorescence resonance energy transfer (FRET) partner with quantum dots, leading to new types of sensors and bio-imaging agents.
Metallic Nanoparticle Systems: Attaching N-(9H-fluoren-2-yl)thiourea to gold or silver nanoparticles can enhance its spectroscopic signals (e.g., surface-enhanced Raman scattering) and create new catalytic or therapeutic platforms. rsc.org
Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with this compound could lead to targeted drug delivery systems or contrast agents for magnetic resonance imaging (MRI). rsc.org
These hybrid systems could find applications in diverse fields, from biomedical diagnostics to catalysis and electronics. mdpi.comnih.gov
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the design of new functional derivatives. mdpi.com For N-(9H-fluoren-2-yl)thiourea, advanced computational modeling can be employed in several ways:
Structure-Property Relationships: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule and its derivatives. This allows for the in silico screening of candidates before undertaking laborious synthesis.
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how derivatives of N-(9H-fluoren-2-yl)thiourea might bind to specific biological targets, such as enzymes or receptors. nih.govmdpi.com This is crucial for designing new therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of thiourea derivatives with their observed biological activity, providing insights for designing more potent compounds. mdpi.com
| Computational Method | Application for N-(9H-fluoren-2-yl)thiourea | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic and optical properties | Optimized geometry, absorption/emission wavelengths |
| Molecular Docking | Simulation of binding to biological targets | Binding affinity, interaction modes mdpi.com |
| 3D-QSAR | Correlation of structure with biological activity | Models for predicting the potency of new derivatives mdpi.com |
Development of Multi-Stimuli Responsive Systems
Multi-stimuli responsive materials, which can change their properties in response to two or more external triggers, are at the forefront of materials science. nih.govrsc.org The N-(9H-fluoren-2-yl)thiourea molecule contains functionalities that could be exploited to create such "smart" systems.
The thiourea group can be sensitive to pH and the presence of certain ions, while the fluorene moiety's fluorescence can be influenced by the local environment (solvatochromism), temperature, and mechanical stress (mechanochromism). nih.gov Future research could focus on incorporating this molecule into polymer or gel networks to create materials that respond to a combination of stimuli, such as pH, temperature, light, and specific analytes. nih.govrsc.org Such systems could have applications in areas like controlled drug release, chemical sensing, and smart coatings. nih.gov
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry are increasingly important in chemical synthesis and technology. Future research on N-(9H-fluoren-2-yl)thiourea and its derivatives will likely emphasize the development of more environmentally benign processes. nih.gov
Key areas of focus include:
Green Synthesis Routes: The use of safer, renewable solvents (like water or cyrene), catalysts, and energy sources (such as solar energy or ultrasound) for the synthesis of thiourea derivatives is a promising research direction. nih.govrsc.orgresearchgate.net Continuous flow processes can also reduce waste and improve efficiency compared to traditional batch methods. rsc.org
Sustainable Applications: The unique properties of fluorene-thiourea compounds could be harnessed for sustainable technologies. For example, their ability to bind heavy metal ions could be applied to environmental remediation for the detection and removal of pollutants. nih.gov Their use as organocatalysts could provide a more sustainable alternative to metal-based catalysts in certain chemical transformations.
The development of green and sustainable approaches will not only reduce the environmental impact of producing and using these compounds but also open up new applications in areas like environmental monitoring and green catalysis. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Thiourea, 9H-fluoren-2-yl-, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions targeting the fluorenyl backbone. Key variables include solvent polarity (e.g., DMF for high solubility), temperature control (60–80°C to avoid side reactions), and catalysts like palladium for cross-coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity. Reaction optimization should be guided by TLC monitoring and NMR validation at intermediate stages .
Q. Which spectroscopic and crystallographic methods are prioritized for characterizing Thiourea, 9H-fluoren-2-yl-?
- Methodological Answer:
- Spectroscopy : H/C NMR to confirm functional groups (thiourea NH signals at δ 8.5–9.5 ppm) and fluorenyl aromaticity. IR spectroscopy validates C=S stretching (~1250 cm).
- Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and packing motifs .
Q. How should researchers align studies on this compound with theoretical frameworks in organic chemistry?
- Methodological Answer: Ground studies in concepts like aromatic stabilization (fluorenyl), thiourea’s thiophilicity, or non-covalent interactions (H-bonding, π-stacking). Use Density Functional Theory (DFT) to model electronic structures and compare with experimental data. Frameworks should guide hypothesis formulation, e.g., predicting supramolecular assembly based on crystallographic symmetry .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data for Thiourea, 9H-fluoren-2-yl- be resolved?
- Methodological Answer: Discrepancies (e.g., dynamic vs. static crystal packing) require cross-validation:
- Multi-temperature XRD to assess thermal motion vs. rigid conformations.
- Solid-state NMR to probe local environments.
- DFT-MD simulations to model solution vs. solid-state behavior. Refinement in SHELXL with twinning or disorder models may reconcile diffraction anomalies .
Q. What advanced statistical methods are suitable for analyzing multidimensional data (e.g., reactivity, stability) in studies of this compound?
- Methodological Answer: Multivariate analysis (PCA, PLS regression) identifies dominant variables (e.g., solvent polarity, substituent effects). Bayesian inference quantifies uncertainty in kinetic or thermodynamic parameters. Machine learning (e.g., Random Forest) predicts reaction outcomes from descriptor libraries .
Q. What challenges arise when integrating experimental data (e.g., crystallography, spectroscopy) with computational models?
- Methodological Answer: Key issues include:
- Data compatibility : Force field parameterization for MD simulations must align with experimental bond lengths/angles.
- Validation : Use R-factors (XRD vs. DFT-optimized structures) and RMSD metrics.
- Ethical/data governance : Ensure transparency in computational assumptions and raw data archiving .
Q. How to design experiments probing structure-activity relationships (SAR) for Thiourea, 9H-fluoren-2-yl- derivatives?
- Methodological Answer: Employ a factorial design varying substituents (electron-withdrawing/donating groups) on the fluorenyl core. Monitor effects on:
- Reactivity : Kinetic studies under controlled conditions.
- Bioactivity : Assays (e.g., enzyme inhibition) with dose-response curves.
- Thermal stability : TGA/DSC paired with XRD to correlate structure-degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
